molecular formula C15H12ClNS B14119514 9-(2-Chloroethylsulfanyl)acridine

9-(2-Chloroethylsulfanyl)acridine

Cat. No.: B14119514
M. Wt: 273.8 g/mol
InChI Key: BWGAICSQKUMIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Chloroethylsulfanyl)acridine: is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chloroethylsulfanyl)acridine typically involves the nucleophilic substitution of 9-chloroacridine with 2-chloroethylthiol. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution process .

Industrial Production Methods: Industrial production methods for acridine derivatives, including this compound, often involve large-scale batch reactions. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-(2-Chloroethylsulfanyl)acridine is used as a building block in the synthesis of more complex acridine derivatives. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a DNA intercalator.

Medicine: The primary medical application of this compound is in the development of anticancer agents. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer treatment .

Industry: In the industrial sector, acridine derivatives are used as dyes and fluorescent materials. This compound can be utilized in the development of new fluorescent probes for imaging applications .

Mechanism of Action

The mechanism of action of 9-(2-Chloroethylsulfanyl)acridine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Uniqueness: 9-(2-Chloroethylsulfanyl)acridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroethylsulfanyl group enhances its potential as a DNA intercalator and its ability to form covalent bonds with nucleophiles, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H12ClNS

Molecular Weight

273.8 g/mol

IUPAC Name

9-(2-chloroethylsulfanyl)acridine

InChI

InChI=1S/C15H12ClNS/c16-9-10-18-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2

InChI Key

BWGAICSQKUMIJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.